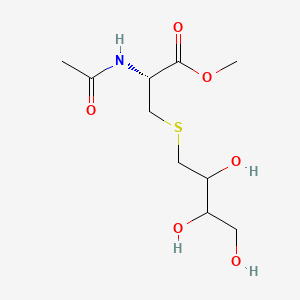
Chlorpheniramine Nitrile-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorpheniramine Nitrile-d6 is a deuterated form of Chlorpheniramine, a first-generation antihistamine commonly used to treat allergic conditions such as rhinitis and urticaria. The deuterated version, this compound, is often used in scientific research, particularly in studies involving pharmacokinetics and metabolic pathways, due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpheniramine Nitrile-d6 involves several steps:
Starting Materials: The synthesis begins with p-chlorobenzene acetonitrile and 2-chloropyridine.
Intermediate Formation: These starting materials react to form an intermediate compound.
Further Reactions: The intermediate is then reacted with 2-dimethylamino chloroethane to form another intermediate.
Final Product: This intermediate undergoes a reaction with an alkali to yield this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Mild Reaction Conditions: The reactions are carried out under mild conditions to ensure high yield and purity.
Easily Obtained Raw Materials: The raw materials used are readily available and cost-effective.
Scalability: The process is designed to be scalable, making it suitable for industrial production
Analyse Des Réactions Chimiques
Types of Reactions
Chlorpheniramine Nitrile-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction may yield dechlorinated products .
Applications De Recherche Scientifique
Chlorpheniramine Nitrile-d6 has several scientific research applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of Chlorpheniramine.
Metabolic Pathways: It helps in understanding the metabolic pathways and identifying metabolites.
Toxicology: It is used in toxicological studies to assess the safety and potential side effects of Chlorpheniramine.
Analytical Chemistry: It is used as an internal standard in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Mécanisme D'action
Chlorpheniramine Nitrile-d6 exerts its effects by binding to the histamine H1 receptor. This binding blocks the action of endogenous histamine, leading to temporary relief of symptoms associated with allergic reactions. The molecular targets include the histamine H1 receptor, and the pathways involved are related to the inhibition of histamine-induced effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpheniramine: The non-deuterated form, commonly used as an antihistamine.
Dexchlorpheniramine: An enantiomer of Chlorpheniramine with similar antihistamine properties.
Brompheniramine: Another first-generation antihistamine with similar uses.
Uniqueness
Chlorpheniramine Nitrile-d6 is unique due to its deuterated nature, which makes it particularly useful in scientific research. The deuterium atoms provide stability and allow for precise tracking in metabolic studies, making it a valuable tool in pharmacokinetics and toxicology .
Propriétés
IUPAC Name |
4-[bis(trideuteriomethyl)amino]-2-(4-chlorophenyl)-2-pyridin-2-ylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14/h3-9,11H,10,12H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFSLFHFPQWKNV-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)








![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B589052.png)
